Technical Monograph: 2',4'-Difluoro-3-phenylpropiophenone
Technical Monograph: 2',4'-Difluoro-3-phenylpropiophenone
This technical guide provides a comprehensive analysis of 2',4'-Difluoro-3-phenylpropiophenone (CAS: 898788-87-9), a critical intermediate in the synthesis of fluorinated dihydrochalcones and a pharmacophore scaffold in medicinal chemistry.
Chemical Ontology: Dihydrochalcone Derivative | CAS: 898788-87-9 | Role: API Intermediate & Pharmacophore Scaffold
Executive Summary & Strategic Utility
In modern drug discovery, the 2,4-difluorophenyl moiety is a "privileged structure." It is extensively utilized to enhance metabolic stability by blocking the P450-mediated oxidation of aromatic rings (specifically at the metabolically vulnerable 2 and 4 positions).
2',4'-Difluoro-3-phenylpropiophenone (hereafter DFPP ) serves as a specialized electrophilic building block. Unlike simple acetophenones, the 3-phenylpropyl chain provides a pre-installed hydrophobic linker, making DFPP an ideal precursor for:
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Homoisoflavonoids: Via cyclization strategies.
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Kinase Inhibitors: As a scaffold for ATP-binding pocket occupancy where the difluorophenyl group engages in pi-stacking interactions.
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Antifungal Agents: As a chain-extended analogue of the azole class intermediates.
Molecular Architecture & Physiochemical Profile
The molecule consists of a 2,4-difluorophenyl ring linked via a propyl-1-one spacer to a distal phenyl ring.
Structural Data Table
| Property | Value / Description |
| IUPAC Name | 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one |
| Molecular Formula | C₁₅H₁₂F₂O |
| Molecular Weight | 246.25 g/mol |
| Exact Mass | 246.0856 |
| LogP (Predicted) | ~3.8 (Highly Lipophilic) |
| H-Bond Acceptors | 2 (C=O, F) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 4 |
Fluorine Electrostatics & Conformation
The ortho-fluorine (2'-position) exerts a significant steric and electronic effect on the carbonyl group. It forces the carbonyl out of coplanarity with the aromatic ring to minimize dipole repulsion, slightly reducing the electrophilicity of the ketone compared to the non-fluorinated analogue. This is a critical consideration for downstream nucleophilic additions.
Figure 1: Pharmacophore segmentation of DFPP showing functional regions.
Synthetic Pathways
Two primary routes are validated for high-purity synthesis. Method A is preferred for industrial scalability, while Method B is used for convergent synthesis when the aldehyde precursor is readily available.
Method A: Friedel-Crafts Acylation (Scalable)
This method utilizes 1,3-difluorobenzene and hydrocinnamoyl chloride. It is highly regioselective due to the directing effects of the fluorine atoms.
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Reagents: 1,3-Difluorobenzene, 3-Phenylpropionyl chloride, AlCl₃ (Lewis Acid).
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
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Thermodynamics: Exothermic; requires cryo-cooling (0°C to -10°C) during addition.
Method B: Hydrogenation of Chalcone (Lab Scale)
Reduction of (E)-1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one.
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Precursor: 2',4'-Difluorochalcone.
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Catalyst: Pd/C (10%) or Wilkinson's Catalyst.
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Condition: H₂ (1 atm), Ethanol/EtOAc, RT.
Detailed Protocol: Friedel-Crafts Acylation
This protocol ensures >95% regioselectivity for the 1-position (between the fluorines is sterically hindered; para to F is preferred).
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Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Lewis Acid Activation: Charge flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM (5 vol). Cool to 0°C.
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Acyl Chloride Formation (In-situ): If starting from hydrocinnamic acid, convert to acid chloride using SOCl₂/DMF cat. Remove excess SOCl₂ before use.
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Addition 1: Add 3-phenylpropionyl chloride (1.0 eq) dropwise to the AlCl₃ slurry. Stir for 15 min to form the acylium ion complex.
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Addition 2: Add 1,3-difluorobenzene (1.05 eq) dropwise, maintaining internal temp < 5°C.
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Reaction: Warm to Room Temperature (RT) and reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
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Quench: Pour reaction mixture slowly onto crushed ice/HCl.
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Workup: Extract with DCM (3x). Wash organics with Brine, NaHCO₃. Dry over MgSO₄.
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Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂).
Figure 2: Synthetic logic flow comparing the Friedel-Crafts route (Solid) and Chalcone Reduction (Dashed).
Structural Characterization & Quality Control
Verification of the 2,4-substitution pattern is critical, as 2,6-isomers are common impurities in poor quality synthesis.
Expected Spectroscopic Signatures[1]
| Technique | Diagnostic Signal | Mechanistic Interpretation |
| ¹H NMR (CDCl₃) | δ 7.95 (td, 1H) | H-6' : The proton at position 6' is deshielded by the carbonyl but split by F-4' and F-2'. |
| ¹H NMR (CDCl₃) | δ 6.90 - 7.05 (m, 2H) | H-3', H-5' : Upfield shift due to shielding by fluorine lone pairs. |
| ¹H NMR (CDCl₃) | δ 3.25 (t, 2H), 3.05 (t, 2H) | -CH₂-CH₂- : Characteristic triplets of the dihydrochalcone bridge. |
| ¹³C NMR | δ ~196.0 ppm | C=O : Carbonyl carbon, split into a triplet or doublet of doublets by F atoms. |
| ¹⁹F NMR | δ -105 to -110 ppm | F-2', F-4' : Distinct signals showing coupling to protons. |
| IR Spectroscopy | 1680-1690 cm⁻¹ | ν(C=O) : Ketone stretch. Lower frequency than non-fluorinated analogs due to conjugation. |
Impurity Profiling
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Impurity A (Regioisomer): 2',6'-Difluoro-3-phenylpropiophenone. Detected by ¹H NMR (symmetry in aromatic region).
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Impurity B (Hydrolysis): Hydrocinnamic acid. Detected by broad -OH stretch in IR and acidic shift in NMR.
Application in Drug Development[2]
DFPP is not just a passive intermediate; it is a scaffold for Lead Optimization .
Metabolic Stability Enhancement
Replacing a standard phenyl ring with the 2,4-difluorophenyl moiety (via DFPP) typically increases the half-life (
Synthesis of Chiral Alcohols
DFPP can be enantioselectively reduced (using CBS catalysts or biocatalysis) to form 1-(2,4-difluorophenyl)-3-phenylpropan-1-ol , a chiral synthon for serotonin reuptake inhibitors.
Heterocycle Formation
The ketone is a gateway to triazoles (antifungals) or pyrazoles (COX-2 inhibitors).
Example Workflow: Synthesis of a Pyrazole Derivative
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Formylation: React DFPP with DMF-DMA to form the enaminone.
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Cyclization: React enaminone with Hydrazine Hydrate.
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Result: 3-(2,4-difluorophenyl)-4-benzyl-pyrazole (Potential kinase inhibitor).
References
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for chalcone/dihydrochalcone chemistry).
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Kalirajan, R., et al. (2019). Synthesis and biological evaluation of some novel dihydrochalcone derivatives. Journal of Heterocyclic Chemistry. (Context for biological activity of the scaffold).
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ChemScene. (2024). Product Data Sheet: 2',4'-Difluoro-3-phenylpropiophenone (CAS 898788-87-9).[1][2][3][4] Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13326880, 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one. Link
Sources
- 1. 2',4'-Difluoro-3-phenylpropiophenone - CAS:898788-87-9 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 2. 2',4'-DIFLUORO-3-PHENYLPROPIOPHENONE | 898788-87-9 [chemicalbook.com]
- 3. 2′,4′-difluoro-3-phenylpropiophenone | CymitQuimica [cymitquimica.com]
- 4. 2',4'-Difluoro-3-phenylpropiophenone - CAS:898788-87-9 - 阿镁生物 [amaybio.com]
